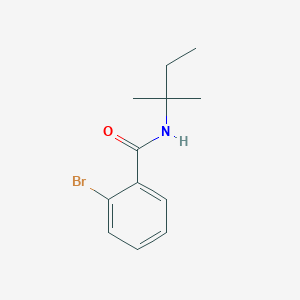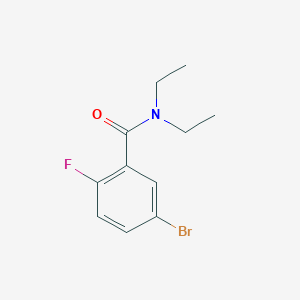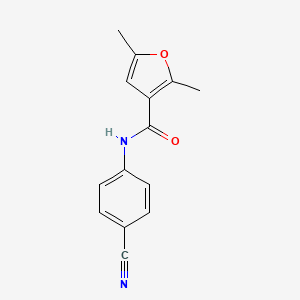
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in pre-clinical studies for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide exerts its therapeutic effects by modulating various cellular pathways, including the NF-κB pathway, Nrf2 pathway, and PI3K/Akt/mTOR pathway. N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide activates the Nrf2 pathway, which is involved in the cellular defense against oxidative stress. N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have several biochemical and physiological effects. In pre-clinical studies, N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been shown to reduce inflammation, inhibit the growth of cancer cells, and protect against oxidative stress. N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide in lab experiments is its broad range of therapeutic applications. N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have low toxicity in pre-clinical studies.
One of the limitations of using N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide in lab experiments is its limited solubility in water. This can make it difficult to administer N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide in certain experimental settings. Additionally, the pharmacokinetics and pharmacodynamics of N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide are not yet fully understood, which may limit its clinical translation.
Future Directions
There are several future directions for research on N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide. One area of interest is the development of more soluble forms of N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide that can be administered more easily in experimental settings. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide in order to optimize its clinical translation. Finally, there is a need for more pre-clinical and clinical studies to explore the potential therapeutic applications of N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide in various diseases.
Synthesis Methods
The synthesis of N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide involves the reaction of methyl 2,5-dimethylfuran-3-carboxylate with 4-cyanobenzenesulfonyl chloride in the presence of triethylamine to yield the intermediate methyl 2,5-dimethylfuran-3-carboxylate-4-cyanobenzenesulfonate. This intermediate is then reacted with imidazole to obtain N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide.
Scientific Research Applications
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In pre-clinical studies, N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and protecting against oxidative stress.
properties
IUPAC Name |
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-7-13(10(2)18-9)14(17)16-12-5-3-11(8-15)4-6-12/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYLZUPNQCTZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2,5-dimethylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)
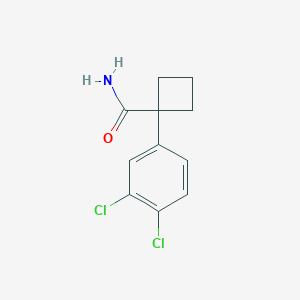
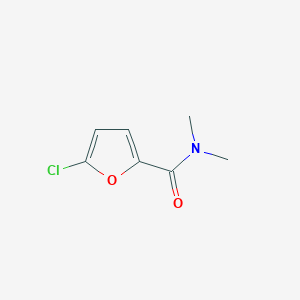
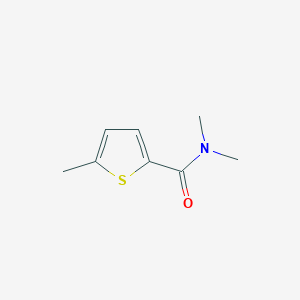
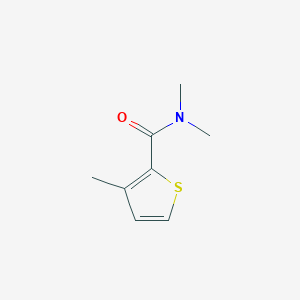
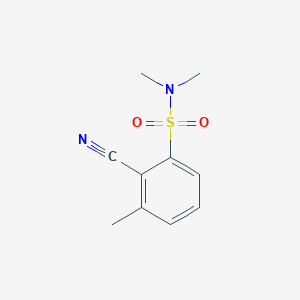
![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)
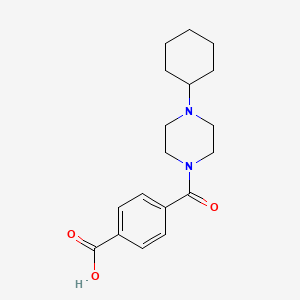
![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)
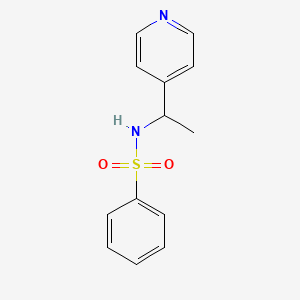
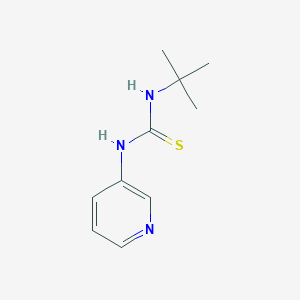
![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)
